![molecular formula C10H11NO2 B3032356 N-[1-(2,3-二氢-1-苯并呋喃-5-基)亚乙基]羟胺 CAS No. 146321-88-2](/img/structure/B3032356.png)
N-[1-(2,3-二氢-1-苯并呋喃-5-基)亚乙基]羟胺
描述
The compound N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a chemical species that can be derived from benzofuran derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is achieved through an efficient two-step process . This method could potentially be adapted for the synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine by modifying the starting materials and reaction conditions to incorporate the benzofuran moiety and the appropriate aminating agents.
Molecular Structure Analysis
The molecular structure of compounds similar to N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine can be studied using techniques such as FT-IR spectroscopy and density functional theory (DFT) . These methods allow for the determination of geometrical structures, vibrational frequencies, and molecular electrostatic potentials, which are crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of hydroxylamine derivatives is often explored through their ability to undergo amination reactions. The aminating efficiency of O-(2,4-dinitrophenyl)hydroxylamine, for example, has been compared with other aminating agents, and it has been used to synthesize polysubstituted N-benzoyliminopyridinium ylides . This suggests that N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine may also participate in similar amination reactions, potentially leading to a variety of substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, a compound with some structural similarity to the target molecule, have been characterized using elemental analysis, FT-IR, and NMR spectroscopy . Theoretical calculations using DFT can complement these experimental techniques to provide a comprehensive understanding of the properties of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine, including its stability, reactivity, and potential applications in various chemical reactions.
科学研究应用
羟胺衍生物的生物活性和药物化学
羟胺衍生物,包括与 N-[1-(2,3-二氢-1-苯并呋喃-5-基)亚乙基]羟胺在结构上相关的化合物,因其生物活性而被广泛研究。值得注意的是,羟胺本身作为此类化合物的先驱或结构成分,表现出一系列生物活性。它在动物研究中对某些肿瘤表现出抑癌活性,并显示出在体外使各种细胞酶和一些病毒失活或抑制的潜力。这凸显了羟胺及其衍生物在治疗或管理各种疾病和病症中的潜在治疗应用 (Gross, 1985)。
异恶唑酮衍生物的抗氧化特性
与本化合物在结构上相似的异恶唑酮衍生物的合成和评估揭示了显著的抗氧化特性。这些化合物通过涉及芳香醛、乙酰乙酸乙酯和盐酸羟胺的反应合成,显示出显着的抗氧化活性。这表明结构相关的化合物,包括 N-[1-(2,3-二氢-1-苯并呋喃-5-基)亚乙基]羟胺,可能在设计抗氧化剂方面具有相似的特性和应用 (Laroum 等人,2019)。
苯并呋喃衍生物在药物发现中的应用
苯并呋喃化合物,包括存在于 N-[1-(2,3-二氢-1-苯并呋喃-5-基)亚乙基]羟胺中的苯并呋喃部分,已被发现具有很强的生物活性,例如抗肿瘤、抗菌、抗氧化和抗病毒活性。这凸显了苯并呋喃衍生物在药物发现和开发中的潜力,为新的治疗剂提供了有希望的线索 (Miao 等人,2019)。
苯并呋喃骨架的抗菌潜力
最近的研究强调了苯并呋喃衍生物的抗菌潜力,将这些化合物定位为开发新型抗菌剂的合适结构。苯并呋喃及其衍生物的结构特征,包括类似于 N-[1-(2,3-二氢-1-苯并呋喃-5-基)亚乙基]羟胺的结构特征,使其成为寻找有效抗菌候选物的特权结构。这凸显了苯并呋喃衍生物在解决抗生素耐药性和开发新的治疗方案中的相关性 (Hiremathad 等人,2015)。
未来方向
The future directions of “N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine” research could involve further exploration of its biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
作用机制
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown potential in treating inflammation by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities . For example, they have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, reducing the contractile response .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could have a significant impact at the molecular and cellular levels.
Action Environment
It’s worth noting that the synthesis and activity of benzofuran derivatives can be influenced by various factors, including the conditions under which they are synthesized
生化分析
Biochemical Properties
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as Src kinase, which is involved in cell signaling pathways . The interaction between N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine and Src kinase results in the modulation of downstream signaling events, affecting cellular processes such as proliferation and differentiation.
Cellular Effects
The effects of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine to Src kinase results in the inhibition of its activity, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing oxidative stress response and modulating metabolic pathways . At high doses, N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications.
Metabolic Pathways
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it can enhance the activity of enzymes involved in the oxidative stress response, leading to increased production of antioxidants and improved cellular resilience to oxidative damage.
Transport and Distribution
The transport and distribution of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction with transporters and binding proteins influences its localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a critical factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine to specific subcellular regions can enhance its interaction with target biomolecules, thereby modulating its biochemical and cellular effects.
属性
IUPAC Name |
(NE)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEPYEDOZKENTI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430559 | |
| Record name | N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146321-88-2 | |
| Record name | N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate](/img/structure/B3032273.png)
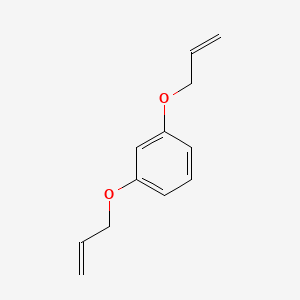
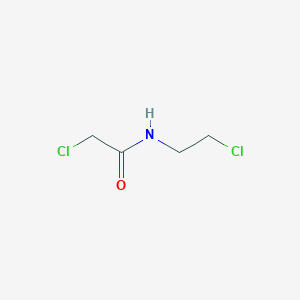
![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)
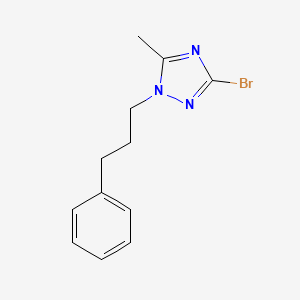
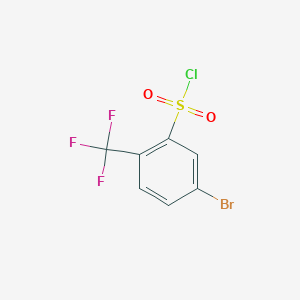
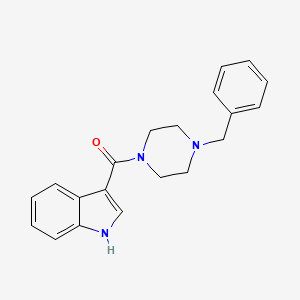
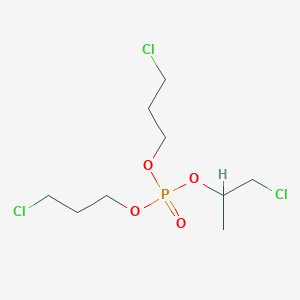
![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)
![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

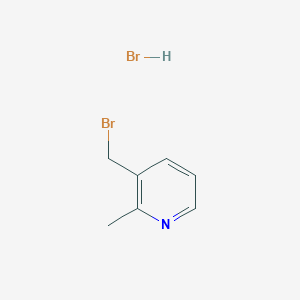
![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)